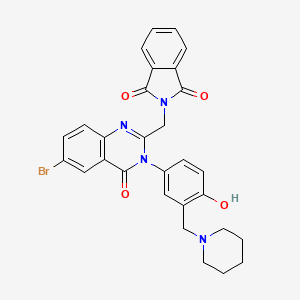
1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxy-3-(1-piperidinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxy-3-(1-piperidinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- is a complex organic compound that belongs to the class of isoindole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives typically involves multi-step organic reactions. The starting materials often include isoindole derivatives and various substituents that are introduced through nucleophilic substitution, electrophilic addition, or condensation reactions. The reaction conditions may vary depending on the desired substituents and the complexity of the target molecule.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione derivatives can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Addition of hydrogen atoms to reduce double bonds or carbonyl groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may introduce various functional groups such as hydroxyl, amino, or halogen atoms.
Applications De Recherche Scientifique
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways and lead to the desired therapeutic effects. For example, binding to a specific enzyme may inhibit its activity and reduce inflammation or cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide derivatives: Known for their use in medicinal chemistry and as intermediates in organic synthesis.
Quinazolinone derivatives: Studied for their diverse biological activities and potential therapeutic applications.
Uniqueness
1H-Isoindole-1,3(2H)-dione derivatives are unique due to their specific structural features and the ability to undergo various chemical transformations. This versatility makes them valuable in the development of new drugs and materials.
Conclusion
1H-Isoindole-1,3(2H)-dione, 2-((6-bromo-3,4-dihydro-3-(4-hydroxy-3-(1-piperidinylmethyl)phenyl)-4-oxo-2-quinazolinyl)methyl)- is a complex and versatile compound with potential applications in chemistry, biology, medicine, and industry. Its unique structural features and ability to undergo various chemical reactions make it a valuable target for scientific research and industrial development.
Propriétés
Numéro CAS |
134700-41-7 |
|---|---|
Formule moléculaire |
C29H25BrN4O4 |
Poids moléculaire |
573.4 g/mol |
Nom IUPAC |
2-[[6-bromo-3-[4-hydroxy-3-(piperidin-1-ylmethyl)phenyl]-4-oxoquinazolin-2-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C29H25BrN4O4/c30-19-8-10-24-23(15-19)29(38)34(20-9-11-25(35)18(14-20)16-32-12-4-1-5-13-32)26(31-24)17-33-27(36)21-6-2-3-7-22(21)28(33)37/h2-3,6-11,14-15,35H,1,4-5,12-13,16-17H2 |
Clé InChI |
YWDUHODNSWJPKV-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=C(C=CC(=C2)N3C(=NC4=C(C3=O)C=C(C=C4)Br)CN5C(=O)C6=CC=CC=C6C5=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,3-trimethyl-3-[1-(4-methylphenyl)ethoxycarbonyl]cyclopentane-1-carboxylic acid](/img/structure/B13733648.png)
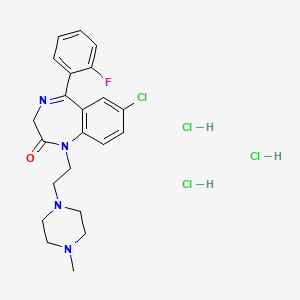
![Methyl 2-amino-3-[4-(2,2-difluoroethoxy)phenyl]propanoate](/img/structure/B13733657.png)

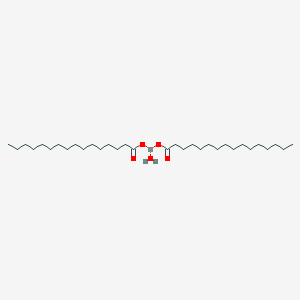
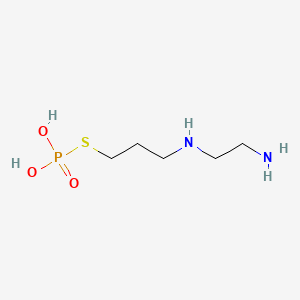
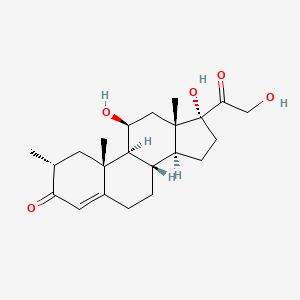
![2-{[2-(Pyridin-2-yl)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B13733681.png)
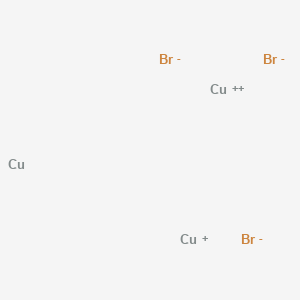
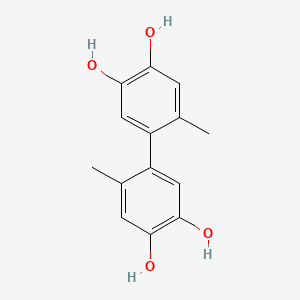
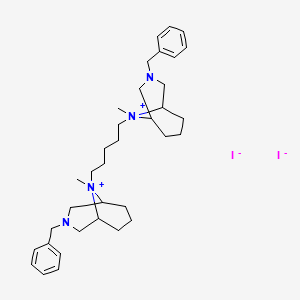

![[amino(azaniumylidene)methyl]-[2-(1,3-benzodioxol-5-yl)ethyl]azanium;sulfate](/img/structure/B13733712.png)

